molecular formula C17H15ClN4O B278869 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

カタログ番号 B278869
分子量: 326.8 g/mol
InChIキー: LRSPEISSHJUJOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a critical role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 activation triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines, chemokines, and other immune mediators. However, excessive or dysregulated TLR4 signaling can contribute to the development of various inflammatory and autoimmune diseases. TAK-242 has been shown to effectively inhibit TLR4 signaling and has potential therapeutic applications in the treatment of various inflammatory and autoimmune disorders.

作用機序

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide selectively targets the intracellular domain of TLR4 and inhibits its dimerization and recruitment of downstream signaling molecules, including MyD88 and TRIF. This leads to a reduction in the production of pro-inflammatory cytokines, chemokines, and other immune mediators that contribute to the development of various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to effectively inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to improve disease outcomes in animal models of various inflammatory and autoimmune disorders, including sepsis, acute lung injury, rheumatoid arthritis, and multiple sclerosis. Additionally, 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have a good safety profile and does not induce significant adverse effects in animal models or human clinical trials.

実験室実験の利点と制限

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its high selectivity and potency for TLR4 inhibition, its ability to effectively reduce the production of pro-inflammatory cytokines and chemokines, and its good safety profile. However, 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has some limitations for lab experiments, including its relatively high cost, its limited solubility in aqueous solutions, and its potential off-target effects on other Toll-like receptors and signaling pathways.

将来の方向性

There are several future directions for the research and development of 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility, bioavailability, and half-life, to improve its efficacy and reduce its dosing frequency. Another potential direction is the investigation of its therapeutic potential in other inflammatory and autoimmune diseases, such as inflammatory bowel disease, psoriasis, and lupus. Additionally, the development of 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide-based combination therapies with other anti-inflammatory agents or immunomodulators may further enhance its therapeutic efficacy and reduce the risk of drug resistance.

合成法

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized using a multi-step process that involves the condensation of 4-chlorobenzaldehyde and N-methyl-4-methylaniline to form the intermediate 1-(4-chlorophenyl)-N-methyl-4-methylaniline. This intermediate is then reacted with ethyl acetoacetate to form the corresponding β-ketoester, which is further reacted with hydrazine hydrate to form the triazole ring. The resulting compound is then acylated with 3-chloropropanoyl chloride to form the final product, 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide.

科学的研究の応用

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. In preclinical studies, 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to effectively inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. 1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to improve disease outcomes in animal models of various inflammatory and autoimmune disorders, including sepsis, acute lung injury, rheumatoid arthritis, and multiple sclerosis.

特性

製品名

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

分子式

C17H15ClN4O

分子量

326.8 g/mol

IUPAC名

1-(4-chlorophenyl)-N-methyl-N-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O/c1-12-3-7-14(8-4-12)21(2)17(23)16-19-11-22(20-16)15-9-5-13(18)6-10-15/h3-11H,1-2H3

InChIキー

LRSPEISSHJUJOJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(C)C(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

正規SMILES

CC1=CC=C(C=C1)N(C)C(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。